molecular formula C21H14F2N2O4 B2804296 (2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327177-49-0

(2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2804296
CAS No.: 1327177-49-0
M. Wt: 396.35
InChI Key: BMKYCMWFZFYVIQ-DAFNUICNSA-N
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Description

(2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene backbone, which is known for its diverse biological activities, and is further modified with a difluorophenyl group and a furan moiety, enhancing its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.

    Formation of the Imine Linkage: The imine linkage is formed by reacting the difluorophenyl-substituted chromene with an amine derivative, such as furan-2-ylmethylamine, under acidic conditions.

    Final Coupling Reaction: The final step involves coupling the imine intermediate with a carboxamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of chromene-quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its chromene core is known for exhibiting antioxidant, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with various biological targets suggests it could be developed into treatments for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The compound’s chromene core can interact with enzymes and receptors, modulating their activity. The difluorophenyl group enhances its binding affinity and specificity, while the furan moiety may contribute to its overall stability and reactivity. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a difluorophenyl group and a furan moiety in the same molecule is relatively rare, providing a unique scaffold for the development of new compounds with enhanced activity and specificity.

Properties

IUPAC Name

2-(2,4-difluorophenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O4/c22-13-4-6-18(17(23)9-13)25-21-16(20(27)24-11-15-2-1-7-28-15)8-12-3-5-14(26)10-19(12)29-21/h1-10,26H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKYCMWFZFYVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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